Dbco-peg5-dbco

Beschreibung

Eigenschaften

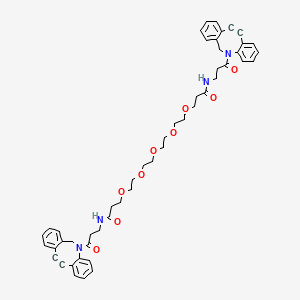

Molekularformel |

C50H54N4O9 |

|---|---|

Molekulargewicht |

855.0 g/mol |

IUPAC-Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C50H54N4O9/c55-47(51-25-21-49(57)53-37-43-13-3-1-9-39(43)17-19-41-11-5-7-15-45(41)53)23-27-59-29-31-61-33-35-63-36-34-62-32-30-60-28-24-48(56)52-26-22-50(58)54-38-44-14-4-2-10-40(44)18-20-42-12-6-8-16-46(42)54/h1-16H,21-38H2,(H,51,55)(H,52,56) |

InChI-Schlüssel |

SKXBZFNMPUFHFH-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DBCO-PEG5-DBCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-PEG5-DBCO: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-PEG5-DBCO is a high-purity, homobifunctional crosslinker that leverages the power of copper-free click chemistry for the covalent conjugation of biomolecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, this linker is an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), bispecific antibodies, and other complex bioconjugates. The PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides optimal spatial separation between conjugated molecules, thereby preserving their biological activity. This document serves as a technical resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual workflows to facilitate the effective use of this compound in their research.

Introduction to this compound

This compound is a chemical linker designed for the straightforward and efficient crosslinking of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological functional groups.[1][2] This biocompatibility makes it ideal for use in complex biological systems, including live cells.[3]

The structure of this compound consists of two terminal DBCO groups, which are highly reactive towards azides due to their ring strain.[4] These are connected by a flexible, hydrophilic PEG5 spacer. The key advantages of this linker include:

-

Excellent Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[5][6]

-

High Chemoselectivity: The DBCO groups react specifically with azides, preventing unwanted side reactions with other functional groups commonly found in biomolecules, such as amines and hydroxyls.[5][7]

-

Enhanced Solubility: The hydrophilic PEG5 spacer improves the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2][5]

-

Reduced Steric Hindrance and Aggregation: The PEG5 spacer provides a flexible and sufficiently long bridge between conjugated molecules, minimizing steric hindrance and reducing the propensity for aggregation.[5][8]

Physicochemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this compound and provide a comparison with other DBCO-PEGn-DBCO linkers.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₀H₅₄N₄O₉ | [9] |

| Molecular Weight | 854.99 g/mol | [9] |

| CAS Number | 2363130-04-3 | [9] |

| Purity | >95% | [10] |

| Physical Form | Off-white solid | [5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [5][10] |

| Storage Conditions | -20°C, protected from light and moisture | [10] |

Table 1: Physicochemical Properties of this compound

| Linker | PEG Units (n) | Relative Solubility | Relative Steric Hindrance | Potential Impact on Reaction Kinetics |

| DBCO-PEG2-DBCO | 2 | Lower | Higher | May be slightly faster in some cases due to smaller hydrodynamic volume. |

| DBCO-PEG4-DBCO | 4 | Moderate | Moderate | A balance of solubility and reactivity.[7] |

| This compound | 5 | High | Lower | Good balance, with the longer spacer potentially aiding accessibility.[5] |

| DBCO-PEG8-DBCO | 8 | Higher | Lower | Increased solubility may be beneficial for highly hydrophobic molecules. |

Table 2: Comparative Properties of DBCO-PEGn-DBCO Linkers

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications.

General Protocol for Crosslinking Two Azide-Containing Proteins

This protocol describes a two-step approach to crosslink two different azide-containing proteins (Protein A-N₃ and Protein B-N₃) using this compound.

Materials:

-

This compound

-

Protein A-N₃ and Protein B-N₃

-

Anhydrous DMSO

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Spin Desalting Columns

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Step 1: Reaction of this compound with Protein A-N₃:

-

Dissolve Protein A-N₃ in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the Protein A-N₃ solution at a 5- to 10-fold molar excess of the linker.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

-

-

Purification of the DBCO-PEG5-Protein A Intermediate:

-

Remove the excess, unreacted this compound using a spin desalting column equilibrated with the reaction buffer.

-

-

Step 2: Reaction of the Intermediate with Protein B-N₃:

-

Add Protein B-N₃ to the purified DBCO-PEG5-Protein A solution. A 1.5- to 5-fold molar excess of Protein B-N₃ is recommended.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

-

-

Final Purification:

-

Purify the final Protein A-PEG5-Protein B conjugate using an SEC system to separate the desired conjugate from unreacted proteins and byproducts.

-

Synthesis of a Bispecific Fab-PEG-Fab (FpF) Molecule

This protocol is adapted from a study on the synthesis of bispecific FpF molecules and outlines a strategy for creating a bispecific antibody mimetic using this compound.[11]

Materials:

-

Fab A with a free thiol group (Fab A-SH)

-

Fab B with a free thiol group (Fab B-SH)

-

Azido-PEG-Maleimide linker

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4

-

Reducing agent (e.g., TCEP)

-

Purification systems (e.g., Ion-Exchange Chromatography, Size-Exclusion Chromatography)

Procedure:

-

Preparation of Azide-Functionalized Fab A (Fab A-N₃):

-

Reduce the hinge disulfide of Fab A using a suitable reducing agent to expose the free thiol groups.

-

React the reduced Fab A-SH with an Azido-PEG-Maleimide linker to produce Fab A-N₃.

-

Purify the Fab A-N₃ conjugate.

-

-

Sequential Reaction with this compound:

-

Step 1: React the purified Fab A-N₃ with a molar excess of this compound in the reaction buffer. Incubate at room temperature for 4-12 hours.

-

Step 2: Purify the intermediate product (Fab A-N₃-PEG5-DBCO) to remove excess this compound. This can be achieved using ion-exchange chromatography.

-

Step 3: Prepare azide-functionalized Fab B (Fab B-N₃) following the same procedure as for Fab A.

-

Step 4: React the purified Fab A-N₃-PEG5-DBCO intermediate with Fab B-N₃. Incubate at room temperature for 12-24 hours.

-

-

Purification of the Bispecific FpF:

-

Purify the final bispecific FpF molecule (Fab A-PEG5-Fab B) using size-exclusion chromatography to separate the desired product from unreacted components and homodimers.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for the synthesis of a bispecific FpF molecule.

Conclusion

This compound is a versatile and powerful homobifunctional linker that facilitates the creation of complex bioconjugates through copper-free click chemistry. Its well-defined structure, incorporating a hydrophilic PEG5 spacer, offers significant advantages in terms of biocompatibility, solubility, and reduced steric hindrance. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and visual workflows to aid researchers in its application. The ability to efficiently and specifically crosslink azide-containing molecules makes this compound an indispensable tool for advancing the fields of drug delivery, diagnostics, and fundamental biological research.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. ukicrs.org [ukicrs.org]

- 10. This compound, 2363130-04-3 | BroadPharm [broadpharm.com]

- 11. Bispecific FpFs: a versatile tool for preclinical antibody development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00130C [pubs.rsc.org]

A Deep Dive into the DBCO-PEG5-DBCO Linker: A Homobifunctional Tool for Advanced Bioconjugation

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The DBCO-PEG5-DBCO linker is a powerful homobifunctional crosslinking agent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, enables the efficient and specific covalent linkage of two azide-containing molecules through a copper-free click chemistry reaction. This guide provides an in-depth exploration of the mechanism of action, key applications, and experimental considerations for utilizing the this compound linker in research and development.

Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action for the this compound linker is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and highly specific formation of a stable triazole linkage between a strained alkyne (DBCO) and an azide (B81097) (-N3)[1][2].

Key features of the SPAAC reaction with this compound include:

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 7-9) and temperature (4-37°C) without the need for a cytotoxic copper (I) catalyst, making it ideal for use in living cells and organisms[1][2].

-

High Chemoselectivity: The DBCO and azide groups are highly selective for each other and do not react with other functional groups commonly found in biological systems, such as amines and hydroxyls. This bioorthogonality ensures minimal off-target reactions and clean product formation[1].

-

Favorable Kinetics: The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the cycloaddition reaction, leading to fast reaction rates. Second-order rate constants for DBCO-azide reactions are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹.

-

Stable Product Formation: The resulting triazole linkage is a stable covalent bond, ensuring the integrity of the crosslinked product under physiological conditions.

The hydrophilic PEG5 spacer plays a crucial role by increasing the aqueous solubility of the linker and the resulting conjugate, reducing aggregation, and minimizing steric hindrance between the conjugated molecules. Studies have shown that the presence of a PEG linker can enhance reaction rates by increasing the distance between the antibody and the DBCO group, thus facilitating the approach of the azide molecule.

Mechanism of this compound crosslinking two azide-containing molecules.

Quantitative Data Summary

The efficiency and kinetics of the this compound linker in SPAAC reactions are critical for experimental design. The following table summarizes key quantitative parameters.

| Parameter | Value | Conditions |

| Second-Order Rate Constant (k₂) | 0.18 - 1.22 M⁻¹s⁻¹ | Varies with azide structure, solvent, and pH. DBCO-PEG5-trastuzumab with azides showed rates of 0.18–0.37 M⁻¹s⁻¹. |

| Optimal pH Range | 7.0 - 9.0 | For efficient SPAAC reaction. |

| Reaction Temperature | 4°C to 37°C | Reaction proceeds at room temperature, but can be performed at 4°C for extended periods to improve yield with sensitive biomolecules. |

| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. Overnight incubation at 4°C is common for antibody conjugations. |

| DBCO UV Absorbance (λmax) | ~309 nm | Allows for monitoring of the reaction progress and determination of the degree of labeling. |

| Reaction Yield | >90% | Under optimized conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound linker.

Protocol 1: Crosslinking Two Azide-Modified Proteins

This protocol describes the procedure for crosslinking two different proteins that have been pre-functionalized with azide groups.

Materials:

-

Azide-modified Protein A

-

Azide-modified Protein B

-

This compound linker

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Preparation of Reactants:

-

Dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

-

Prepare solutions of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, combine equimolar amounts of Azide-modified Protein A and Azide-modified Protein B.

-

Add the this compound stock solution to the protein mixture. A typical starting point is a 5 to 10-fold molar excess of the linker over the total protein concentration.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the crosslinked product from unreacted proteins and excess linker using an SEC system equilibrated with PBS.

-

Collect fractions and analyze by SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.

-

Protocol 2: Determination of Crosslinking Efficiency by SDS-PAGE

This protocol outlines the analysis of the crosslinking reaction to determine its efficiency.

Materials:

-

Crosslinked protein sample from Protocol 1

-

SDS-PAGE gel and electrophoresis system

-

Coomassie Brilliant Blue or other protein stain

-

Densitometry software

Procedure:

-

Sample Preparation:

-

Mix an aliquot of the purified crosslinked sample with Laemmli sample buffer.

-

Heat the sample at 95°C for 5 minutes.

-

-

Electrophoresis:

-

Load the prepared sample onto an SDS-PAGE gel along with molecular weight markers and controls of the individual un-crosslinked proteins.

-

Run the gel according to the manufacturer's instructions.

-

-

Staining and Analysis:

-

Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.

-

Quantify the intensity of the bands corresponding to the un-crosslinked proteins and the crosslinked product using densitometry software.

-

Calculate the crosslinking efficiency as the percentage of the densitometry signal from the crosslinked product relative to the total signal from all protein bands.

-

Mandatory Visualizations

Experimental Workflow for Protein Crosslinking

Workflow for crosslinking two azide-modified proteins with this compound.

Signaling Pathway: Application in PROTAC Development

The this compound linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In this context, one DBCO group can be reacted with an azide-modified E3 ligase ligand, and the other DBCO group with an azide-modified ligand for the protein of interest.

PROTAC formation and mechanism of action facilitated by a DBCO linker.

References

The Pivotal Role of the PEG5 Spacer in DBCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient coupling of molecules in complex biological environments. Among the most powerful tools in this domain is the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry." At the heart of this reaction are dibenzocyclooctyne (DBCO) reagents, which react selectively with azides to form stable triazole linkages.[1] The performance of DBCO-based bioconjugation is significantly influenced by the linker connecting the DBCO moiety to the molecule of interest. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the five-unit PEG5 spacer, in DBCO linkers.

Core Functions of the PEG5 Spacer

The incorporation of a PEG5 spacer into a DBCO linker imparts several advantageous properties that are crucial for the successful development of bioconjugates, particularly antibody-drug conjugates (ADCs).[2] These properties collectively enhance the solubility, stability, and pharmacokinetic profile of the final conjugate.

Enhanced Solubility and Reduced Aggregation

One of the primary functions of the PEG5 spacer is to increase the hydrophilicity of the DBCO linker and the conjugated payload.[3][4] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous buffers.[5] The hydrophilic ethylene (B1197577) glycol units of the PEG5 spacer counteract this hydrophobicity, improving the overall solubility of the ADC and preventing aggregation that could otherwise lead to reduced efficacy and potential immunogenicity.

Minimized Steric Hindrance

The PEG5 spacer provides a flexible and extended connection between the conjugated molecules, which is crucial for minimizing steric hindrance. This spatial separation ensures that the reactive DBCO group is accessible for efficient conjugation with an azide-modified molecule and that the biological activity of the conjugated molecule, such as the antigen-binding affinity of an antibody, is not compromised.

Improved Pharmacokinetics

The presence of PEG moieties, even short ones like PEG5, can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic PEG chain can create a hydration shell around the molecule, which helps to reduce non-specific uptake by the reticuloendothelial system. This can lead to a prolonged circulation half-life and improved accumulation at the target site. Longer PEG chains have been shown to lead to improved exposure.

Enhanced Stability

The PEG spacer can contribute to the overall stability of the bioconjugate by shielding the hydrophobic payload and the linker from enzymatic degradation and non-specific interactions in a physiological environment. While the triazole linkage formed by the DBCO-azide reaction is generally stable, the overall stability of the conjugate in serum is a critical factor for therapeutic applications.

Quantitative Data Summary

The following tables summarize the generally accepted effects of PEG spacers on the properties of bioconjugates based on available literature. While specific quantitative data for PEG5 is often embedded within broader studies, the trends are well-established.

| Property | Effect of PEG5 Spacer | Rationale |

| Solubility | Increased | The hydrophilic ethylene glycol units counteract the hydrophobicity of the payload and other linker components. |

| Aggregation | Reduced | Increased hydrophilicity prevents the self-association of hydrophobic drug-linker moieties. |

| Reaction Kinetics | Potentially Enhanced | By reducing steric hindrance, the reactive ends of the linker are more accessible for conjugation. |

| Pharmacokinetics | Improved | The hydrophilic nature of PEG can reduce non-specific uptake and prolong circulation half-life. |

| Stability | Enhanced | The PEG spacer can shield the payload and linker from enzymatic degradation and non-specific interactions. |

| Linker Chemistry | Reactive Partners | Key Stability Considerations |

| DBCO-Azide (SPAAC) | DBCO + Azide | The hydrophobicity of the DBCO group itself can sometimes lead to faster clearance. The triazole linkage is generally stable. |

| Maleimide-Thiol | Maleimide + Thiol | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. |

| Amide Bond | NHS Ester + Amine | Generally very stable under physiological conditions. |

Experimental Protocols

Detailed methodologies for key experiments involving DBCO-PEG5 linkers are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-PEG5-NHS Ester

This protocol outlines the conjugation of a drug to an antibody via a DBCO-PEG5-NHS ester linker.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS)

-

DBCO-PEG5-NHS Ester dissolved in anhydrous DMSO or DMF

-

Azide-modified payload

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-PEG5-NHS Ester Addition: Add a 10- to 20-fold molar excess of the DBCO-PEG5-NHS ester solution to the antibody solution. The final concentration of the organic solvent should generally not exceed 10-20% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

Quenching (Optional): Add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification of DBCO-Antibody: Remove excess, unreacted DBCO-PEG5-NHS ester and quenching reagent using a desalting column or SEC.

-

Payload Conjugation: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 4 to 24 hours depending on the specific reactants.

-

Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of drug-loaded species.

Materials:

-

ADC sample

-

HIC column

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration in Mobile Phase A.

-

HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).

-

Calculate the average DAR by determining the weighted average of the different species based on their peak areas.

-

Protocol 3: Assessment of ADC Stability in Serum

This protocol provides a general method for evaluating the stability of an ADC in serum.

Materials:

-

ADC sample

-

Human or animal serum

-

PBS buffer, pH 7.4

-

Incubator at 37°C

-

Analytical method for ADC characterization (e.g., HIC-HPLC or LC-MS)

Procedure:

-

Sample Incubation:

-

Dilute the ADC to a final concentration (e.g., 1 mg/mL) in serum.

-

Prepare a control sample by diluting the ADC to the same concentration in PBS.

-

Incubate both samples at 37°C.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

-

Immediately analyze the aliquots using a suitable analytical method (e.g., HIC-HPLC) to determine the integrity of the ADC and the average DAR.

-

-

Data Analysis:

-

Compare the analytical profiles of the serum-incubated samples to the PBS control at each time point.

-

Monitor for any degradation of the ADC or a decrease in the average DAR, which would indicate payload deconjugation.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of using DBCO-PEG5 linkers.

References

The Ultimate Guide to DBCO-PEG5-DBCO for Advanced Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of DBCO-PEG5-DBCO, a homobifunctional linker, in the realm of copper-free click chemistry. This powerful tool enables the straightforward and efficient conjugation of two azide-containing molecules, a critical process in the development of complex bioconjugates, targeted therapeutics, and advanced diagnostic agents.

Introduction to Copper-Free Click Chemistry and DBCO Reagents

Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized bioconjugation by allowing for the specific and efficient ligation of molecules in complex biological environments.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and whole organisms.[1][2][3]

At the heart of this technology are strained cyclooctynes, such as Dibenzocyclooctyne (DBCO). The significant ring strain in the DBCO molecule allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction is characterized by its high efficiency, rapid kinetics, and bioorthogonality, meaning DBCO and azide (B81097) groups do not react with naturally occurring functional groups in biological systems.

The Role of this compound

This compound is a homobifunctional linker featuring a DBCO moiety at each end of a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical structure allows for the direct conjugation of two separate azide-containing biomolecules. The key features and advantages of using this compound include:

-

Excellent Biocompatibility: The reaction occurs under mild buffer conditions without the need for a toxic copper catalyst.

-

High Chemoselectivity: DBCO groups react exclusively with azides, ensuring precise and specific conjugation with high efficiency.

-

Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG5 spacer improves the water solubility of the entire conjugate and minimizes aggregation. It also provides a flexible connection that reduces steric hindrance between the conjugated molecules.

-

Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.

Reaction Mechanism and Workflow

The fundamental reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide to form a stable triazole ring.

Caption: General reaction scheme for this compound conjugation.

A typical experimental workflow for conjugating two azide-containing molecules using this compound involves a sequential or one-pot addition, depending on the specific molecules and desired purity of the final product.

Caption: Experimental workflow for a two-step conjugation.

Quantitative Data for Reaction Parameters

The efficiency of the DBCO-azide reaction is influenced by factors such as reactant concentrations, temperature, and incubation time. The following table summarizes typical reaction parameters gathered from protocols for related DBCO conjugations.

| Parameter | Recommended Range | Notes |

| Molar Excess of DBCO | 1.5 - 20 fold | The optimal ratio depends on the specific biomolecules being conjugated. For sequential additions, a lower molar excess of the linker to the first azide-molecule is often used. |

| Reaction Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C) are often used for overnight incubations to maintain the stability of sensitive biomolecules. |

| Incubation Time | 2 - 24 hours | Shorter times (2-4 hours) at room temperature or longer times (overnight) at 4°C are common to ensure complete reaction. Reaction progress can be monitored as the DBCO absorbance peak at ~310 nm diminishes over time. |

| Solvent | Aqueous buffers (e.g., PBS, pH ~7.4) | The reaction is compatible with aqueous buffers. A small percentage of an organic solvent like DMSO (up to 20%) can be used to dissolve the DBCO linker before adding it to the aqueous reaction mixture. |

Experimental Protocols

This section provides a generalized protocol for the conjugation of two distinct azide-functionalized biomolecules (e.g., an azide-modified antibody and an azide-modified oligonucleotide) using this compound.

Materials and Reagents

-

Azide-functionalized Molecule 1 (e.g., Antibody-Azide)

-

Azide-functionalized Molecule 2 (e.g., Oligonucleotide-Azide)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Step-by-Step Conjugation Protocol

-

Preparation of Reactants:

-

Prepare a solution of Azide-Molecule 1 in PBS at a concentration of 1-10 mg/mL.

-

Prepare a solution of Azide-Molecule 2 in PBS.

-

Dissolve this compound in DMF or DMSO to create a 10 mM stock solution.

-

-

First Conjugation Step:

-

Add a 1.5 to 3-fold molar excess of the this compound stock solution to the Azide-Molecule 1 solution.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 20%.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Optional Intermediate Purification:

-

To prevent the formation of homodimers of Molecule 2, it is advisable to remove the excess unreacted this compound. This can be achieved using a desalting column or SEC.

-

-

Second Conjugation Step:

-

Add a 2 to 4-fold molar excess of Azide-Molecule 2 to the reaction mixture from the first step (or to the purified intermediate product).

-

Incubate for another 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Final Purification:

-

Purify the final conjugate product to remove any unreacted molecules and byproducts. SEC or HPLC are commonly used methods.

-

-

Validation:

-

Analyze the purified conjugate using SDS-PAGE, which should show a band at a higher molecular weight corresponding to the final conjugate. Further characterization can be performed using mass spectrometry.

-

Applications in Research and Drug Development

The ability of this compound to link two different molecules makes it an invaluable tool in several advanced applications:

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can be used as a PEG-based linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach two therapeutic payloads to an antibody or to link two different antibodies or antibody fragments.

-

Targeted Drug Delivery: It can be used to assemble complex drug delivery systems where, for example, a targeting moiety and a therapeutic agent are linked together.

-

Advanced Biomaterials: this compound is useful for cross-linking azide-modified polymers to create hydrogels and other biomaterials with tailored properties.

Conclusion

This compound is a versatile and powerful reagent for copper-free click chemistry, enabling the efficient and specific conjugation of two azide-containing molecules. Its biocompatibility, combined with the favorable properties of the PEG spacer, makes it an ideal choice for the development of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The straightforward reaction conditions and high yields associated with SPAAC using DBCO linkers continue to drive innovation in the field of bioconjugation.

References

understanding strain-promoted alkyne-azide cycloaddition

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for the covalent modification of biomolecules in complex biological environments.[1][2] This copper-free click chemistry reaction enables the specific and efficient ligation of an azide (B81097) to a strained cyclooctyne (B158145), forming a stable triazole linkage.[][4][5][6] The reaction's key advantage lies in its bioorthogonality; the azide and cyclooctyne moieties are largely inert to the array of functional groups present in living systems, thus preventing interference with native biological processes.[][6][7]

The driving force for this reaction is the significant ring strain of the cyclooctyne, which can be around 18 kcal/mol.[2][8] This inherent strain lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[6][9] This has made SPAAC an indispensable technique for applications ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4][5][9][10]

This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and key considerations for designing and implementing SPAAC in a research and development setting.

Core Mechanism of SPAAC

The fundamental mechanism of SPAAC is a [3+2] dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The high ring strain of the cyclooctyne destabilizes the ground state of the alkyne, thereby reducing the activation energy barrier for the cycloaddition to proceed.[2] This allows the reaction to occur readily under mild, physiological conditions.[4]

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is crucial for designing experiments and predicting reaction times.[11] A variety of cyclooctynes have been developed, each with different reactivity and stability profiles. The choice of cyclooctyne, as well as the electronic properties of the azide and the reaction conditions, significantly impact the reaction rate.[12][13]

Factors Influencing SPAAC Reaction Rates

Several factors can be modulated to optimize the kinetics of SPAAC reactions:

-

Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne are primary determinants of reactivity. For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynol (DIBO) derivatives often exhibit enhanced reaction rates.[14][15] Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[12]

-

Azide Electronics: Azides with electron-withdrawing substituents tend to react faster due to a lowering of the azide's LUMO energy.[13] For example, a tetra-fluorinated aromatic azide has been shown to have a high kinetic constant of 3.60 M⁻¹ s⁻¹.[16]

-

Steric Hindrance: Bulky substituents near the azide or on the cyclooctyne can impede the approach of the reactants, slowing the reaction rate.[12][13] The inclusion of a PEG spacer can reduce steric hindrance and improve reaction rates.[17]

-

Reaction Conditions:

-

pH and Buffer: Higher pH values generally increase reaction rates, though this can be buffer-dependent.[18][19] For instance, reactions in HEPES buffer at pH 7 have been observed to be faster than in PBS at the same pH.[18][19]

-

Temperature: Increasing the reaction temperature, for example from 25°C to 37°C, can accelerate the reaction.[12][17]

-

Solvent: While SPAAC is well-suited for aqueous environments, the use of organic co-solvents like DMSO or methanol (B129727) can influence reaction rates.[12][19]

-

Table of Second-Order Rate Constants

The following tables summarize the second-order rate constants for the SPAAC of representative strained alkynes with various azides under different conditions.

Table 1: Second-Order Rate Constants for SPAAC of Representative Strained Alkynes with Benzyl (B1604629) Azide [11]

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.01 - 0.07[9] |

| Dibenzocyclooctyne (DBCO) | Not specified in provided context |

| Dibenzoazacyclooctyne (DIBAC) | ~0.3[9] |

| 4-Dibenzocyclooctynol (DIBO) | ~0.1[9] |

| [9+1]CPP | 2.2 x 10⁻³ |

| [11+1]CPP | 4.5 x 10⁻⁴ |

| m[9+1]CPP | 9.6 x 10⁻³ |

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates [18][19] Reactants: Sulfo DBCO-amine and 3-azido-L-alanine / 1-azido-1-deoxy-β-D-glucopyranoside

| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) |

| PBS | 7 | 0.32 - 0.85 |

| HEPES | 7 | 0.55 - 1.22 |

| DMEM | Not specified | 0.59 - 0.97 |

| RPMI | Not specified | 0.27 - 0.77 |

Table 3: Comparison of Different Azides with Sulfo DBCO-amine [18][19]

| Azide | Observation |

| 1-azido-1-deoxy-β-D-glucopyranoside | Reacted faster than 3-azido-L-alanine |

| 3-azido-L-alanine | Slower reaction rate |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPAAC. The following sections provide protocols for key experiments.

Protocol for Determining Second-Order Rate Constants by NMR Spectroscopy

This protocol describes a general procedure for determining the kinetics of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy by monitoring the disappearance of a reactant over time.[11][20]

Materials:

-

Strained alkyne of interest

-

Azide-containing molecule (e.g., benzyl azide)

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the strained alkyne, azide, and internal standard in the deuterated solvent.

-

In an NMR tube, combine the strained alkyne and the internal standard.

-

Initiate the reaction by adding the azide solution to the NMR tube. A 2-12 fold excess of the azide is often used.[20]

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected reaction rate.

-

Ensure the relaxation delay (d1) is sufficient for accurate quantification (at least 5 times the longest T₁ of the protons being monitored).[12]

-

-

Data Analysis:

-

Integrate the signals of one of the reactants and the internal standard in each spectrum.

-

Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

-

Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

-

The slope of this line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be determined from k_obs.[11]

-

Protocol for a General Bioconjugation Reaction

This protocol provides a general workflow for the conjugation of an azide-containing molecule to a strained alkyne-functionalized molecule, such as a protein.[7][9][11]

Materials:

-

Alkyne-functionalized molecule (e.g., DBCO-protein)

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess (1.1-5 equivalents) of the azide reagent is typically used.[7][9]

-

-

Reaction Incubation:

-

Purification (if necessary):

-

Remove the excess unreacted small molecules by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

-

-

Analysis:

-

Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol for Assessing Cytotoxicity (MTT Assay)

It is essential to assess the potential cytotoxicity of cyclooctyne reagents, especially for live-cell applications. The MTT assay is a common method for this purpose.[21]

Materials:

-

Cells of interest

-

96-well plate

-

Complete cell culture medium

-

Cyclooctyne reagent

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the cyclooctyne in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the cyclooctyne. Include vehicle and no-treatment controls.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Add the solubilization solution to each well to dissolve the formazan crystals. Incubate in the dark for at least 2 hours.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and plot the results against the cyclooctyne concentration to determine the IC50 value.[21]

-

Applications in Drug Development and Research

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[9][10] This precise control over drug placement and stoichiometry results in more homogeneous and potentially more effective ADC products.

-

Targeted Drug Delivery: SPAAC can be used to attach targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action and reducing off-target effects.[5][9][10]

-

Live-Cell Imaging: By conjugating fluorophores to biomolecules of interest within living cells, SPAAC enables the visualization and tracking of biological processes in real-time.[][5][6]

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.[9] For example, metabolic labeling with an azide-containing sugar followed by SPAAC with a biotinylated cyclooctyne allows for the affinity purification and subsequent identification of glycoproteins.[15]

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.[9][15]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation. Its copper-free nature, rapid kinetics, and high specificity make it an ideal tool for a wide array of applications in chemical biology, drug development, and materials science. By understanding the core principles, kinetics, and experimental considerations outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctynes with fine-tuned reactivity and stability will undoubtedly expand the scope and utility of this remarkable bioorthogonal reaction.[14][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

Navigating In Vivo Landscapes: A Technical Guide to the Biocompatibility of DBCO-PEG5-DBCO

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The burgeoning field of in vivo bioconjugation demands reagents that are not only efficient and specific but also exceptionally biocompatible. Dibenzocyclooctyne-PEG5-Dibenzocyclooctyne (DBCO-PEG5-DBCO) has emerged as a critical tool in this domain, offering a bifunctional linker for copper-free click chemistry applications. This technical guide provides an in-depth analysis of the biocompatibility of this compound for in vivo studies. By examining the constituent components—the dibenzocyclooctyne (DBCO) moiety and the polyethylene (B3416737) glycol (PEG) linker—this document synthesizes the available scientific evidence to support its safe and effective use in preclinical research. This guide also presents detailed, adaptable experimental protocols for researchers to assess its biocompatibility within their specific in vivo models, alongside visualizations of key concepts and workflows.

Introduction to this compound

This compound is a homobifunctional linker that plays a pivotal role in the assembly of complex biomolecular architectures for in vivo applications, such as targeted drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs). Its structure comprises two DBCO groups at either end of a five-unit polyethylene glycol (PEG5) chain.

The DBCO moieties enable covalent bond formation with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications.[1][2] The PEG5 linker imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate in biological fluids.[3][4]

Biocompatibility Profile

The in vivo biocompatibility of this compound is largely inferred from the well-established safety profiles of its individual components: the DBCO group and the PEG linker.

The DBCO Moiety: A Biocompatible Anchor

The primary advantage of using DBCO in vivo is its participation in copper-free click chemistry.[2] Traditional copper-catalyzed click chemistry (CuAAC) is unsuitable for many in vivo applications due to the cytotoxicity of the copper catalyst. The development of strain-promoted cyclooctynes like DBCO has circumvented this limitation, enabling bioorthogonal reactions in living systems with no apparent toxicity.

Polyethylene Glycol (PEG): The Biocompatibility Workhorse

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Due to its solubility in water, excellent biocompatibility, and non-immunogenicity, PEG linkers are extensively used in biological and medical research.

Key biocompatibility features of PEG include:

-

Reduced Immunogenicity: The hydrophilic nature of PEG can shield epitopes on conjugated molecules, reducing their recognition by the immune system.

-

Increased Hydrophilicity: PEG linkers improve the water solubility of hydrophobic molecules, which is crucial for their administration and distribution in vivo.

-

Prolonged Circulation Time: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its half-life in the bloodstream.

-

Low Toxicity: PEGs have a long history of use in FDA-approved pharmaceuticals and are generally considered to have low toxicity.

Quantitative Biocompatibility Data (Surrogate Data)

Table 1: In Vivo Toxicity Data for High-Molecular-Weight PEG in Rats

| Parameter | Route of Administration | Dose | Animal Model | Observation | Reference |

| Histopathology | Subcutaneous Injection | 100 mg/kg weekly for 24 weeks | Sprague Dawley Rats | Cellular vacuolation in lymph nodes, spleen, liver, and kidney. | |

| Organ Weights | Subcutaneous Injection | 100 mg/kg weekly for 24 weeks | Sprague Dawley Rats | Decreased liver weight in males, increased liver and kidney weights in females. |

Table 2: In Vivo Observations for DBCO

| Parameter | Route of Administration | Animal Model | Observation | Reference |

| Systemic Toxicity (H&E Staining) | Intravenous | Mice | No apparent systemic toxicity observed in liver, lung, spleen, and kidney. |

Experimental Protocols for In Vivo Biocompatibility Assessment

The following protocols are provided as a guide for researchers to assess the in vivo biocompatibility of this compound in their specific experimental context. These should be adapted based on the animal model, the nature of the conjugated molecule, and the intended application.

Acute Toxicity Study

Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of this compound.

Materials:

-

This compound

-

Sterile, pyrogen-free vehicle (e.g., saline, PBS)

-

Male and female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old

-

Standard laboratory equipment for intravenous injections and animal monitoring.

Methodology:

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain a range of doses. The dose range should be determined based on preliminary in vitro cytotoxicity data or literature on similar compounds.

-

Animal Dosing: Divide animals into groups (n=5-10 per group per sex), including a vehicle control group. Administer a single intravenous (IV) injection of the test substance.

-

Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for at least 14 days.

-

Necropsy: At the end of the observation period, euthanize all animals. Perform a gross necropsy on all major organs.

-

Histopathology: Collect major organs (liver, kidneys, spleen, lungs, heart, brain) and fix in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist.

-

Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis). Analyze body weight changes and histopathology findings.

Immunogenicity Assessment

Objective: To evaluate the potential of this compound to elicit an immune response.

Materials:

-

This compound

-

Adjuvant (if required for a positive control)

-

Female mice (e.g., BALB/c), 6-8 weeks old

-

ELISA plates and reagents for detecting anti-PEG and anti-DBCO antibodies (IgM and IgG)

-

Reagents for cytokine analysis (e.g., ELISA kits for IL-6, TNF-α).

Methodology:

-

Immunization: Divide animals into groups (n=5-10 per group), including a vehicle control and a positive control (e.g., a known immunogen). Administer this compound via a relevant route (e.g., subcutaneous or intraperitoneal) at multiple time points (e.g., days 0, 14, and 28).

-

Blood Collection: Collect blood samples at baseline and at various time points post-immunization (e.g., days 14, 28, and 42).

-

Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the levels of anti-PEG and anti-DBCO IgM and IgG antibodies in the serum.

-

Cytokine Analysis: At selected time points, collect blood for plasma and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a multiplex immunoassay or ELISA.

-

Data Analysis: Compare the antibody titers and cytokine levels between the test group and the control groups.

References

- 1. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating Bioconjugation: An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG5-DBCO

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted therapeutics and advanced biomolecular research, the strategic selection of chemical linkers is paramount to success. Among these, DBCO-PEG5-DBCO has emerged as a critical tool, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its homobifunctional nature, featuring two dibenzocyclooctyne (DBCO) groups, allows for efficient and robust conjugation to azide-modified molecules via copper-free click chemistry. The central polyethylene (B3416737) glycol (PEG) spacer not only enhances solubility but also provides spatial separation between conjugated moieties, mitigating steric hindrance.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for in-house assessment, and logical workflows to aid in the seamless integration of this linker into research and development pipelines.

Solubility Profile

The solubility of this compound is a key determinant of its utility in both organic synthesis and aqueous bioconjugation reactions. The presence of the hydrophilic PEG5 spacer significantly influences its solubility characteristics.

Qualitative Solubility:

This compound is readily soluble in a range of common organic solvents.[1] This facilitates its use in synthesis and for the preparation of stock solutions. While PEG linkers are known to confer water solubility to molecules, the large hydrophobic DBCO groups at both ends of the molecule temper its overall aqueous solubility.[2][3][4][5][6][7] Therefore, for most bioconjugation reactions, a common practice is to first dissolve the linker in a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction buffer.[8]

Quantitative Solubility Data:

Specific quantitative data for the aqueous solubility of this compound is not extensively documented in publicly available literature. However, data for similar DBCO-PEG compounds can provide a useful benchmark. For instance, DBCO-PEG4-Maleimide has been reported to be soluble in aqueous buffers up to 6.6 mM, while DBCO-PEG4-NHS ester is soluble up to 1.5 mM.[8][9] The increased PEG length in this compound is expected to result in comparable or slightly enhanced aqueous solubility.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for creating high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solution preparation. |

| Dichloromethane (DCM) | Soluble | Useful for organic synthesis and purification steps.[1] |

| Tetrahydrofuran (THF) | Soluble | Another option for organic phase reactions and handling.[1] |

| Acetonitrile | Soluble | Can be used in purification and analytical methods like HPLC.[1] |

| Aqueous Buffers (e.g., PBS) | Limited | The PEG5 spacer enhances water solubility, but high concentrations may require an organic co-solvent.[2][10][11] |

Stability Profile

The stability of the this compound linker is critical for ensuring the integrity of the final conjugate, both during the conjugation reaction and in its subsequent application, particularly for in vivo studies. The primary points of potential degradation are the DBCO rings.

General Stability:

The dibenzocyclooctyne (DBCO) group is thermally stable and does not react with amines or hydroxyl groups under physiological temperature and pH ranges, making it highly suitable for bioconjugation.[12] However, prolonged exposure to non-neutral pH or elevated temperatures can lead to degradation. For long-term storage, it is recommended to keep the compound at -20°C as a solid, protected from moisture and light.[10]

pH and Temperature Effects:

Stability in the Presence of Other Reagents:

It is crucial to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as the azide will react directly with the DBCO groups.[9]

The following table summarizes the expected stability of the DBCO moiety based on data from related compounds. For critical applications, it is highly recommended to perform an in-house stability study.

| Condition | Parameter | Expected Stability | Notes |

| Storage | Solid, -20°C, desiccated | High | Recommended for long-term storage. |

| Stock Solution in anhydrous DMSO, -20°C | Good | Avoid repeated freeze-thaw cycles. | |

| pH | Neutral (pH 6.5-7.5) | Good | Optimal for most bioconjugation reactions. |

| Acidic (pH < 6) | Moderate to Low | Risk of acid-mediated rearrangement of the DBCO ring.[13] | |

| Basic (pH > 8.0) | Moderate | Potential for slow degradation. | |

| Temperature | 4°C (in aqueous buffer) | Good (for days to weeks) | Suitable for the duration of most conjugation reactions.[9] |

| 25°C (in aqueous buffer) | Moderate (for hours to days) | Degradation rate will be higher than at 4°C. | |

| 37°C (in aqueous buffer) | Lower | Relevant for in vivo or cell culture applications. |

Experimental Protocols

To facilitate the precise characterization of this compound in your specific experimental context, detailed protocols for determining its solubility and stability are provided below.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer of choice using UV-Vis spectroscopy.

Materials:

-

This compound

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Water-miscible organic solvent (e.g., DMSO)

-

Microcentrifuge tubes

-

Thermomixer or shaking incubator

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer

-

Quartz cuvettes or UV-transparent microplate

Procedure:

-

Preparation of a Standard Curve: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in the chosen aqueous buffer to prepare a series of standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for DBCO (approximately 309 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 5 mg) to a microcentrifuge tube. b. Add a defined volume of the aqueous buffer (e.g., 1 mL). c. Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing and Analysis: a. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Measure the absorbance of the filtered supernatant at the λmax.

-

Calculation of Solubility: a. Using the equation from the standard curve, calculate the concentration of this compound in the supernatant. This value represents the equilibrium solubility in the chosen buffer at the specified temperature.

Caption: Experimental workflow for determining the aqueous solubility of this compound.

Protocol 2: Stability Assessment by HPLC

This protocol provides a method to evaluate the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).[14][15][16]

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS at pH 5.5, 7.4, and 8.5)

-

Anhydrous DMSO

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column and a UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare the aqueous buffers of interest and bring them to the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).

-

Initiation of Stability Study: a. Dilute the DMSO stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM. Mix thoroughly. b. Immediately inject a sample of this solution onto the HPLC system. This will serve as the time-zero (T=0) reference.

-

Incubation and Time Points: a. Place the vial containing the remaining solution in a thermostated incubator at the chosen temperature. b. At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and inject it onto the HPLC.

-

HPLC Analysis: a. Use a suitable gradient of Mobile Phase A and B to achieve good separation of the parent this compound peak from any potential degradation products. b. Monitor the elution profile using the UV detector set at the λmax of DBCO (~309 nm).

-

Data Analysis: a. Integrate the peak area of the parent this compound at each time point. b. Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. c. Plot the percentage of remaining compound versus time to generate a stability profile.

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Conclusion

This compound is a valuable homobifunctional linker for advanced bioconjugation applications. Its solubility is enhanced by the PEG5 spacer, allowing for its use in aqueous reaction media, typically with the aid of a water-miscible organic co-solvent for initial solubilization. The stability of the DBCO groups is generally robust under standard bioconjugation conditions (neutral pH, 4-25°C), but care should be taken to avoid prolonged exposure to harsh pH conditions and elevated temperatures. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound within their specific systems, ensuring optimal performance and reproducibility in the development of novel therapeutics and research tools.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. chempep.com [chempep.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]

- 6. This compound, 2363130-04-3 | BroadPharm [broadpharm.com]

- 7. cdn.gentaur.com [cdn.gentaur.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. interchim.fr [interchim.fr]

- 10. creativepegworks.com [creativepegworks.com]

- 11. interchim.fr [interchim.fr]

- 12. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 13. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Handling of Dbco-peg5-dbco Reagents

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and protocols for the proper storage and handling of Dibenzocyclooctyne-PEG5-Dibenzocyclooctyne (Dbco-peg5-dbco) reagents. Adherence to these guidelines is crucial for maintaining the reagent's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Introduction to this compound

This compound is a homobifunctional crosslinker containing two Dbco moieties separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The Dbco group is highly reactive towards azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a valuable tool in bioconjugation, drug delivery, and materials science.[3][4] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugates, reduces aggregation, and minimizes steric hindrance.[5]

Quantitative Data Summary

For consistent and reliable experimental outcomes, it is essential to be aware of the key quantitative parameters of this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C50H54N4O9 | |

| Molecular Weight | 855 g/mol | |

| Purity | >95% | |

| Appearance | Off-white solid or viscous oil |

Storage and Stability

Proper storage is critical to prevent the degradation of the this compound reagent and to ensure its reactivity.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | -20°C | To minimize degradation and maintain long-term stability. | |

| Atmosphere | Desiccate | To protect from moisture, which can affect the stability of the Dbco group. | |

| Light | Protect from direct sunlight | To prevent potential photo-degradation. | |

| Solid Form Stability | Up to one year or more at -20°C | When stored properly in its solid form. | |

| Solution Stability | 2-3 months at -20°C in anhydrous DMSO | Stability is reduced once dissolved. Prepare fresh solutions when possible. |

Handling and Safety

This compound should be handled with care, following standard laboratory safety procedures.

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and eye protection. | |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Wash skin thoroughly after handling. Avoid creating dust if in solid form. | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | |

| Incompatibilities | Avoid strong oxidizing agents. Do not use buffers containing azides, as they will react with the Dbco group. | |

| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects. |

Experimental Protocols

The following is a generalized protocol for a bioconjugation reaction using this compound to link two azide-containing molecules.

Materials:

-

This compound

-

Azide-containing molecule 1 (e.g., protein, peptide, or small molecule)

-

Azide-containing molecule 2 (e.g., oligonucleotide, fluorescent dye, or surface)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS, HEPES, or Borate buffer, pH 7-9)

-

Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Reagent Preparation:

-

Allow the this compound reagent to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF. The concentration will depend on the specific application.

-

-

Reaction Setup:

-

Dissolve the azide-containing molecules in the appropriate reaction buffer.

-

Add the this compound stock solution to the mixture of azide-containing molecules. A typical molar ratio would involve a slight excess of the Dbco linker relative to one of the azide (B81097) molecules, followed by the addition of the second azide molecule. The optimal stoichiometry should be determined empirically for each specific application.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is compatible with the stability and function of the biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or at 4°C.

-

Reaction times can range from a few hours to overnight, depending on the concentration of reactants and the desired level of conjugation. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if applicable.

-

-

Purification:

-

After the reaction is complete, remove the unreacted this compound and other small molecules using an appropriate purification method.

-

For protein conjugates, size exclusion chromatography or dialysis are common methods.

-

For smaller molecule conjugates, HPLC can be used for purification and analysis.

-

-

Storage of Conjugate:

-

Store the purified conjugate under appropriate conditions, which may include refrigeration at 4°C or freezing at -20°C or -80°C, potentially with a cryoprotectant.

-

Visualizations

The following diagrams illustrate the workflow for handling this compound and the underlying chemical reaction.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using DBCO-PEG5-DBCO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG5-DBCO, a homobifunctional linker, in protein bioconjugation. The methodologies described herein leverage the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," to facilitate the covalent linkage of biomolecules under mild, physiological conditions.

Introduction

The precise chemical modification of proteins is fundamental to advancing biological research and therapeutic development. The ability to covalently link proteins to other molecules opens avenues for creating novel antibody-drug conjugates (ADCs), diagnostic reagents, and tools for studying protein interactions. Dibenzocyclooctyne (DBCO) reagents have become a powerful tool for site-specific protein modification through a bioorthogonal "tag-and-modify" approach.[1]

At the core of this technology is the SPAAC reaction, a bioorthogonal click chemistry reaction involving the specific and efficient ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1][2] A significant advantage of SPAAC is its bioorthogonality; the azide (B81097) and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, which minimizes off-target labeling.[1][2][3] This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and complex biological mixtures.[1][2][4][5]